molecular formula C15H30N2O6S B13216683 tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate

tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate

Cat. No.: B13216683
M. Wt: 366.5 g/mol
InChI Key: VYDGYJYHXJSOJM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of tert-butyl groups and a methanesulfonyl group, which contribute to its unique chemical properties. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of palladium-catalyzed cross-coupling reactions is also explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis .

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. It aids in the protection of amino groups, allowing for the sequential addition of amino acids.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The compound can be designed to release active pharmaceutical ingredients under specific physiological conditions.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate involves the selective protection of amino groups. The tert-butoxycarbonyl group (Boc) is stable under acidic conditions but can be removed under basic conditions or by treatment with strong acids like trifluoroacetic acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protecting group properties.

    tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methylbutan-2-yl]carbamate: Similar structure but lacks the methanesulfonyl group.

    tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-phenylbutan-2-yl]carbamate: Contains a phenyl group instead of a methanesulfonyl group.

Uniqueness

The presence of the methanesulfonyl group in tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate imparts unique chemical properties, such as increased solubility and reactivity. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts .

Properties

Molecular Formula

C15H30N2O6S

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutan-2-yl]carbamate

InChI

InChI=1S/C15H30N2O6S/c1-14(2,3)22-12(18)16-10-11(8-9-24(7,20)21)17-13(19)23-15(4,5)6/h11H,8-10H2,1-7H3,(H,16,18)(H,17,19)/t11-/m0/s1

InChI Key

VYDGYJYHXJSOJM-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CCS(=O)(=O)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCS(=O)(=O)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.